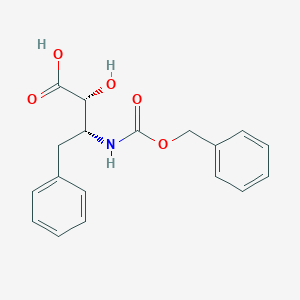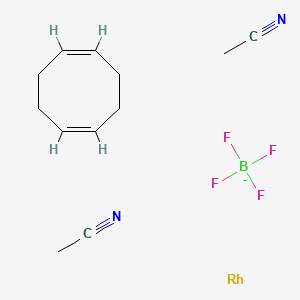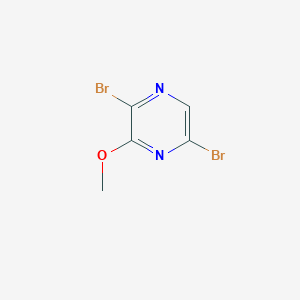![molecular formula C9H16O3 B1588932 1,4-Dioxaspiro[4.5]decan-8-ylmethanol CAS No. 17159-82-9](/img/structure/B1588932.png)
1,4-Dioxaspiro[4.5]decan-8-ylmethanol
概述
描述
1,4-Dioxaspiro[4.5]decan-8-ylmethanol, also known as 1,4-Dioxaspiro[4.5]decan-8-ylmethanol, is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless liquid with a faint odor, and is soluble in water and organic solvents. It is a versatile compound that has been used in the synthesis of various compounds, such as polymers, pharmaceuticals, and other materials. In addition, 1,4-Dioxaspiro[4.5]decan-8-ylmethanol has been used in the study of biochemical and physiological effects, as well as in lab experiments and for future research.
科学研究应用
Bifunctional Synthetic Intermediate
1,4-Dioxaspiro[4.5]decan-8-one, closely related to 1,4-Dioxaspiro[4.5]decan-8-ylmethanol, is a valuable bifunctional synthetic intermediate. It has widespread use in the synthesis of organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. The compound can be synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, with improved yield and reduced reaction time under optimal conditions (Zhang Feng-bao, 2006).
Synthesis of Pharmaceutical Intermediates
1,4-Dioxaspiro[4.5]decan-8-yl-methylamine, derived from 1,4-dioxaspiro[4.5]decan-8-ylmethanol, has been used to synthesize 1-azatricyclo[3.3.1.13,7] decan-4-one, an important intermediate for developing pharmaceutical compounds (D. Becker & D. Flynn, 1992).
Palladium-Catalysed Aminocarbonylation
The compound serves as a precursor in palladium-catalysed aminocarbonylation reactions. This method allows the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides in high yields, demonstrating its versatility in organic synthesis (R. Farkas, Andea Petz, L. Kollár, 2015).
Biolubricant Potential
1,4-Dioxaspiro[4.5]decan-8-ylmethanol derivatives synthesized from oleic acid have shown potential as biolubricants. Their physicochemical properties, such as density and acid number, support their potential in this application (Y. S. Kurniawan et al., 2017).
Derivatives in Chemical Synthesis
The compound is used to synthesize derivatives of benzofurazan and benzofuroxan, indicating its utility in the synthesis of complex heterocyclic compounds. These derivatives have been studied under acid hydrolysis conditions, expanding its applications in chemical research (V. A. Samsonov & L. B. Volodarsky, 2000).
Solubility Studies in Sustainable Solvents
Studies on 1,4-dioxaspiro[4.5]decane-2-methanol, a variant of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol, have provided essential data on its solubility in sustainable solvents like water and ionic liquids. This research is crucial for designing alternative reactions and processes involving these solvents (Catarina I. Melo et al., 2012).
属性
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNMORHRGMYQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435235 | |
| Record name | 1,4-dioxaspiro[4.5]decan-8-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.5]decan-8-ylmethanol | |
CAS RN |
17159-82-9 | |
| Record name | 1,4-dioxaspiro[4.5]decan-8-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxaspiro[4.5]decan-8-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

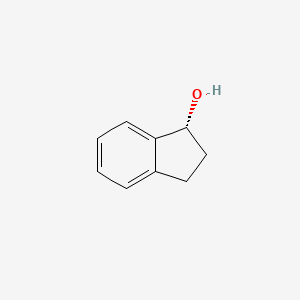
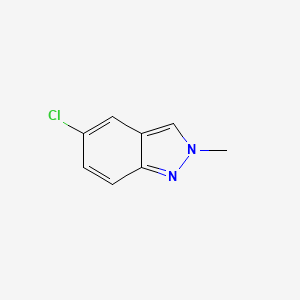

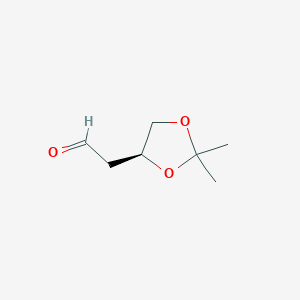
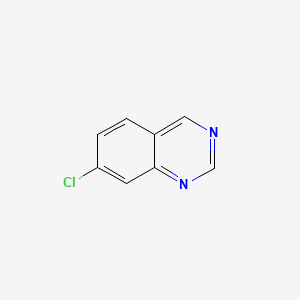
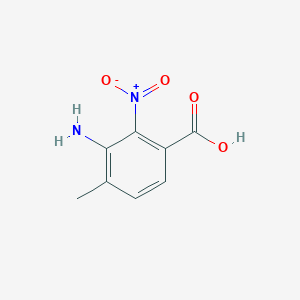
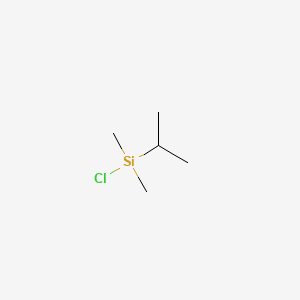
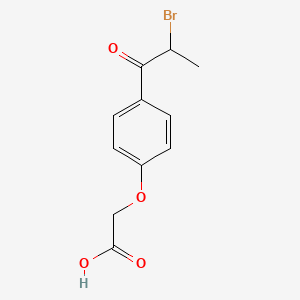
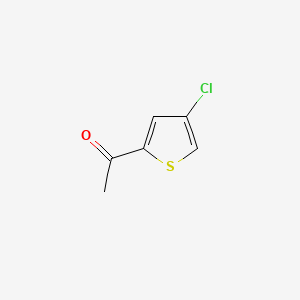
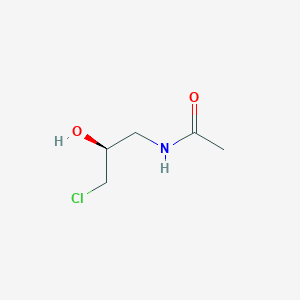
![Imidazo[1,2-a]pyridin-5-ylmethanol](/img/structure/B1588869.png)
